Algestone

Description

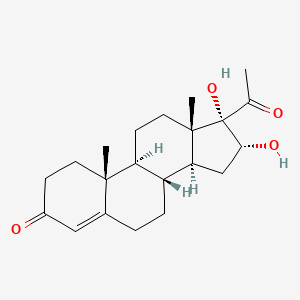

A synthetic progestational dihydroxy derivative of PROGESTERONE. Its acetonide possesses anti-inflammatory properties.

See also: this compound Acetophenide (narrower).

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,16R,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDWHYOBSJTRJU-SRWWVFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208200 | |

| Record name | Algestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-77-7 | |

| Record name | Algestone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Algestone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Algestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Algestone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JEB53B3WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Algestone Acetophenide: A Deep Dive into its Mechanism of Action as a Progesterone Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a potent synthetic progestin. As a derivative of 17α-hydroxyprogesterone, its primary mechanism of action lies in its function as a selective agonist of the progesterone receptor (PR).[1][2][3] This technical guide elucidates the molecular interactions, signaling pathways, and physiological effects that underpin the therapeutic applications of this compound Acetophenide, primarily in long-acting injectable contraception. While specific quantitative binding and activation data are not widely available in public literature, this paper synthesizes the existing knowledge to provide a comprehensive overview for research and development professionals.[4][5]

Core Mechanism: Progesterone Receptor Agonism

This compound acetophenide functions as a pure progestogen, exhibiting high agonist activity at the progesterone receptor with no significant androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid effects. Its progestogenic potency is estimated to be two to five times that of natural progesterone in animal models.

The primary contraceptive effect of this compound Acetophenide is the inhibition of ovulation. By activating the progesterone receptor, it suppresses the hypothalamic-pituitary-gonadal (HPG) axis, preventing the mid-cycle surge of luteinizing hormone (LH) that is essential for follicular rupture and the release of an ovum.

Data Presentation

Due to the limited availability of specific in vitro binding and receptor activation data for this compound Acetophenide in peer-reviewed publications, a comparative table of related progestins is presented to provide a contextual understanding of its potential binding profile.

| Compound | Progesterone Receptor (PR) Relative Binding Affinity (%) | Androgen Receptor (AR) Relative Binding Affinity (%) | Glucocorticoid Receptor (GR) Relative Binding Affinity (%) |

| Progesterone | 100 | 1-10 | 1-5 |

| Levonorgestrel | 170 | 84-87 | 7 |

| Medroxyprogesterone Acetate | 75-125 | 25-50 | 15-30 |

| This compound Acetophenide | Data not available | Negligible | Negligible |

This table is compiled from various sources for comparative purposes. The absence of specific data for this compound Acetophenide highlights a key area for future research.

Signaling Pathways

Upon binding to the progesterone receptor, this compound Acetophenide initiates a cascade of molecular events that modulate gene expression in target tissues, such as the endometrium and the components of the HPG axis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound Acetophenide.

Progesterone Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of this compound Acetophenide for the progesterone receptor by measuring its ability to displace a radiolabeled progestin.

Methodology:

-

Preparation of Receptor Source: A cell line expressing the human progesterone receptor (e.g., T47D breast cancer cells) is cultured and harvested. The cells are then homogenized, and a crude membrane fraction rich in progesterone receptors is prepared by centrifugation.

-

Competitive Binding Incubation: Constant concentrations of the receptor preparation and a radiolabeled progestin (e.g., ³H-promegestone) are incubated with increasing concentrations of unlabeled this compound Acetophenide.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound Acetophenide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Progesterone Receptor Activation Assay (Reporter Gene Assay)

This assay quantifies the ability of this compound Acetophenide to activate the progesterone receptor and induce gene expression.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the human progesterone receptor and another containing a reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter.

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound Acetophenide.

-

Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer following the addition of a substrate.

-

Data Analysis: The dose-response curve of reporter gene activity versus this compound Acetophenide concentration is plotted to determine the EC50 value, which represents the concentration required to elicit a half-maximal response.

Clinical Assessment of Ovulation Inhibition

Clinical trials are essential to confirm the in vivo efficacy of this compound Acetophenide as an ovulation inhibitor.

Methodology:

-

Subject Recruitment: Healthy, regularly menstruating women are enrolled in the study.

-

Baseline Cycle Monitoring: Ovarian function is monitored throughout a baseline menstrual cycle to confirm normal ovulation. This typically involves serial transvaginal ultrasonography to track follicular development and blood tests to measure serum levels of LH, follicle-stimulating hormone (FSH), estradiol, and progesterone.

-

Treatment Administration: this compound Acetophenide, usually in combination with an estrogen, is administered via intramuscular injection at a specific point in the menstrual cycle.

-

Treatment Cycle Monitoring: Ovarian function is monitored for one or more treatment cycles using the same methods as in the baseline cycle to assess for the absence of follicular development, LH surge, and subsequent rise in progesterone that would indicate ovulation.

-

Post-Treatment Follow-up: Ovarian function is monitored after cessation of treatment to determine the time to return of ovulation.

Conclusion

This compound acetophenide is a dedicated progesterone receptor agonist whose mechanism of action is centered on the potent and selective activation of this nuclear receptor. This activity leads to the effective inhibition of ovulation, forming the basis of its use as a long-acting injectable contraceptive. While a comprehensive quantitative profile of its in vitro bioactivity remains to be fully elucidated in publicly accessible literature, the established qualitative data and clinical efficacy underscore its significance in hormonal therapy. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for further research and development of this and similar progestogenic compounds.

References

- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acetophenide - Wikipedia [en.wikipedia.org]

- 3. This compound Acetophenide | C29H36O4 | CID 5284538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Algestone Acetophenide: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a potent, long-acting synthetic progestin. As an agonist of the progesterone receptor (PR), it mimics the effects of endogenous progesterone. This technical guide provides an in-depth overview of its core properties, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for the characterization of such a compound are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and development.

Introduction

This compound acetophenide is a synthetic pregnane steroid derived from 17α-hydroxyprogesterone.[1] It is a selective progestogen, meaning it specifically targets and activates progesterone receptors.[1] This selectivity minimizes off-target effects, making it a compound of interest for applications such as long-acting injectable contraception, where it is often used in combination with an estrogen.[1][2][3] Its chemical structure, featuring a cyclic acetal with acetophenone at the 16α and 17α positions, contributes to its enhanced potency and metabolic stability compared to native progesterone.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound acetophenide are summarized below.

| Property | Value | Reference |

| IUPAC Name | (1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-17-en-16-one | |

| Synonyms | Dihydroxyprogesterone acetophenide (DHPA), Alphasone acetophenide, Deladroxone | |

| CAS Number | 24356-94-3 | |

| Molecular Formula | C₂₉H₃₆O₄ | |

| Molecular Weight | 448.60 g/mol | |

| Melting Point | 150-151 °C | |

| Appearance | White to Off-White Solid |

Pharmacology

Mechanism of Action

As a progesterone receptor agonist, this compound acetophenide's mechanism of action follows the canonical pathway of steroid hormones.

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound acetophenide passively diffuses across the cell membrane into the cytoplasm. Inside the cell, it binds to the ligand-binding domain (LBD) of the progesterone receptor, which exists in an inactive complex with heat shock proteins (HSPs).

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs. This exposes a nuclear localization signal, and the activated receptors then form homodimers.

-

Nuclear Translocation and DNA Binding: The receptor-ligand dimer translocates into the nucleus. In the nucleus, the dimer's DNA-binding domain (DBD) binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.

-

Gene Transcription: Once bound to DNA, the receptor complex recruits co-activators and other components of the transcriptional machinery to modulate the transcription of target genes, leading to the synthesis of messenger RNA (mRNA) and subsequent protein production, which elicits the physiological response.

Pharmacodynamics

This compound acetophenide is characterized as a pure and potent progestogen. Its progestogenic potency is estimated to be 2 to 5 times that of progesterone in animal models. An effective ovulation-inhibiting dose in humans is 100 mg when administered alone. Importantly, it exhibits no significant androgenic, antiandrogenic, estrogenic, glucocorticoid, or mineralocorticoid activities, highlighting its high selectivity for the progesterone receptor.

Pharmacokinetics

The pharmacokinetic profile of this compound acetophenide is defined by its long duration of action, which is advantageous for its use as a monthly injectable contraceptive.

| Parameter | Value | Reference |

| Route of Administration | Intramuscular Injection | |

| Elimination Half-Life | ~24 days (for the compound and its metabolites) | |

| Duration of Action | Detectable in circulation for up to 60 days post-injection | |

| Excretion | Preferentially in feces via the biliary route |

Progesterone Receptor Signaling Pathway

The activation of the progesterone receptor by an agonist like this compound acetophenide initiates a cascade of molecular events that ultimately alter gene expression. This process involves both genomic and non-genomic (rapid) signaling pathways. The classical genomic pathway is depicted below.

Caption: Canonical Progesterone Receptor Signaling Pathway.

Experimental Protocols

Characterizing a synthetic progestin like this compound acetophenide involves a suite of in vitro and in vivo assays to determine its binding affinity, functional potency, and physiological effects.

In Vitro Characterization Workflow

The general workflow for characterizing a compound's activity at the progesterone receptor involves receptor binding assays followed by functional transactivation assays.

Caption: In Vitro Characterization Workflow for a Progestin.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled progestin.

-

Objective: To quantify the binding affinity of this compound acetophenide for the progesterone receptor.

-

Materials:

-

Receptor Source: Cytosol from cells expressing PR (e.g., T47D breast cancer cells) or recombinant human PR.

-

Radioligand: ³H-labeled synthetic progestin (e.g., ³H-promegestone).

-

Test Compound: this compound acetophenide, serially diluted.

-

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

-

Separation Medium: Dextran-coated charcoal or hydroxylapatite slurry.

-

Scintillation fluid and counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of this compound acetophenide and a reference compound (e.g., unlabeled progesterone) in assay buffer.

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle. Total binding (radioligand + vehicle) and non-specific binding (radioligand + excess unlabeled progesterone) tubes must be included.

-

Equilibration: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Add dextran-coated charcoal to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation fluid and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound acetophenide. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

-

Protocol 2: Reporter Gene (Transactivation) Assay

This cell-based assay measures the functional ability of a compound to activate the PR and induce gene transcription.

-

Objective: To determine the potency (EC₅₀) and efficacy of this compound acetophenide as a PR agonist.

-

Materials:

-

Cell Line: Mammalian cells (e.g., HEK293 or HeLa) co-transfected with two plasmids:

-

An expression vector for the human progesterone receptor.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PREs.

-

-

Cell Culture Media: Appropriate media (e.g., DMEM) supplemented with serum (charcoal-stripped to remove endogenous steroids).

-

Test Compound: this compound acetophenide, serially diluted.

-

Luciferase Assay Reagent (e.g., Dual-Glo® Luciferase Assay System).

-

Luminometer.

-

-

Methodology:

-

Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with serum-free medium containing serial dilutions of this compound acetophenide or a reference agonist (e.g., progesterone). Include a vehicle control.

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescent signal using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase readings (e.g., to a co-transfected control like Renilla luciferase). Plot the normalized response against the log concentration of this compound acetophenide. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

-

Clinical Application and Efficacy

This compound acetophenide is primarily used as a component of combined injectable contraceptives. Clinical studies have demonstrated high contraceptive efficacy. For instance, a large trial of a combination of 90 mg dihydroxyprogesterone acetophenide and 6 mg estradiol enanthate reported a cumulative pregnancy rate of only 0.07% over 17,576 cycles of use. Another study comparing a 90 mg/6 mg dose with a 150 mg/10 mg dose found the lower dose to be at least as effective. These findings underscore its effectiveness in suppressing ovulation and preventing pregnancy.

Conclusion

This compound acetophenide is a well-characterized synthetic progestin with high potency and selectivity as a progesterone receptor agonist. Its long pharmacokinetic half-life makes it suitable for use in long-acting contraceptive formulations. The established mechanism of action and the availability of robust in vitro and in vivo assays provide a solid foundation for its continued study and for the development of new therapeutic applications. The protocols and diagrams presented in this guide offer a comprehensive resource for researchers engaged in the study of this and other synthetic steroid hormones.

References

A Technical Comparison of Algestone Acetonide and Algestone Acetophenide for Drug Development Professionals

An In-depth Guide to the Chemical Properties, Pharmacological Profiles, and Experimental Methodologies of Two Related Progestins.

This technical guide provides a comprehensive comparison of Algestone acetonide and this compound acetophenide, two synthetic progestins derived from 16α,17α-dihydroxyprogesterone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical structures, pharmacological activities, and the experimental protocols relevant to their study. A key distinction emerges from the available data: this compound acetophenide has been developed and marketed as a long-acting injectable contraceptive, whereas this compound acetonide, despite showing potential anti-inflammatory properties, was never commercialized. This guide consolidates the existing, albeit disparate, information to facilitate a clear understanding of these two compounds.

Core Chemical and Physical Properties

This compound acetonide and this compound acetophenide share a common steroidal backbone derived from this compound (16α,17α-dihydroxyprogesterone) but differ in the cyclic ketal at the 16α and 17α positions. This compound acetonide features an isopropylidenedioxy group, while this compound acetophenide possesses a more complex acetophenide moiety.[1][2] This structural difference significantly influences their physicochemical properties and, consequently, their pharmacological profiles.

| Property | This compound Acetonide | This compound Acetophenide |

| Systematic Name | 16α,17α-Isopropylidenedioxyprogesterone | 16α,17α-Dihydroxyprogesterone acetophenide |

| Synonyms | Alfasone acetonide, W-3395 | Dihydroxyprogesterone acetophenide (DHPA), Deladroxone |

| Chemical Formula | C₂₄H₃₄O₄ | C₂₉H₃₆O₄ |

| Molar Mass | 386.53 g/mol [2] | 448.60 g/mol [1] |

| Structure | Acetonide cyclic ketal of this compound[2] | Cyclic acetal of this compound with acetophenone |

Pharmacodynamics: Mechanism of Action and Receptor Profile

Both compounds are classified as progestins, synthetic progestogens that exert their effects primarily by acting as agonists of the progesterone receptor (PR). The activation of PR, a nuclear receptor, leads to the regulation of gene expression in target tissues, which is fundamental to their contraceptive and potential anti-inflammatory effects.

Progesterone Receptor Signaling Pathway

The primary mechanism of action for both this compound acetonide and this compound acetophenide is through the classical genomic signaling pathway of the progesterone receptor. Upon binding the progestin ligand in the cytoplasm, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Figure 1: Generalized Progesterone Receptor Signaling Pathway.

Receptor Binding and Potency

Quantitative receptor binding data for this compound acetonide is largely unavailable in public literature, a consequence of it never being marketed. In contrast, this compound acetophenide has been characterized as a pure and potent progestogen.

| Parameter | This compound Acetonide | This compound Acetophenide |

| Progesterone Receptor (PR) Affinity | Data Not Available | Moderate to High |

| Progestogenic Potency | Data Not Available | 2 to 5 times that of progesterone (in animal studies) |

| Off-Target Activity | Data Not Available | No significant androgenic, estrogenic, or glucocorticoid activity reported |

| Other Properties | Possesses anti-inflammatory properties | Also reported to have anti-inflammatory and topical applications for acne |

Pharmacokinetics: A Tale of Two Fates

The pharmacokinetic profiles of these two compounds are markedly different, primarily due to the extensive clinical use of this compound acetophenide, which has generated a wealth of data that is absent for this compound acetonide.

| Parameter | This compound Acetonide | This compound Acetophenide |

| Market Status | Never marketed | Marketed as a long-acting injectable contraceptive |

| Route of Administration | Not applicable | Intramuscular injection |

| Elimination Half-life | Data Not Available | ~24 days (following intramuscular injection) |

| Duration of Action | Data Not Available | Detectable in circulation for up to 60 days post-injection |

| Excretion | Data Not Available | Preferentially in feces via the biliary route |

Clinical Applications and Development

This compound acetophenide has been used for decades, primarily in Latin America, as a component of once-monthly combined injectable contraceptives, typically formulated with an estrogen like estradiol enantate. Clinical trials have established its efficacy in inhibiting ovulation for at least 30 days following administration. Standard dosages in these combination products include 150 mg of this compound acetophenide with 10 mg of estradiol enantate.

Conversely, This compound acetonide was never brought to market, and its development appears to have been discontinued. Consequently, no clinical trial data is available for this compound. Its primary point of interest for researchers lies in its reported anti-inflammatory properties, a characteristic it shares with its parent compound, this compound.

Key Experimental Methodologies

For drug development professionals, understanding the assays used to characterize these compounds is crucial. Due to the lack of data for this compound acetonide, these protocols are presented as generalized methodologies standardly used for evaluating progestins.

Progesterone Receptor Binding Assay (Competitive)

This assay is fundamental for determining the binding affinity of a test compound to the progesterone receptor. It measures the ability of a test compound to displace a radiolabeled or fluorescently-tagged progestin from the receptor.

Figure 2: Workflow for a Competitive Receptor Binding Assay.

Detailed Protocol:

-

Preparation of Receptor: The ligand-binding domain (LBD) of the human progesterone receptor is expressed and purified, often from E. coli or insect cell systems.

-

Incubation: A constant concentration of purified PR-LBD and a labeled progesterone ligand (e.g., ³H-progesterone or a fluorescent probe) are incubated with varying concentrations of the unlabeled test compound (this compound acetonide or acetophenide).

-

Separation: After reaching equilibrium, the receptor-bound ligand is separated from the free (unbound) ligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Quantification: The amount of bound labeled ligand is quantified. For radioligands, this is done using liquid scintillation counting. For fluorescent ligands, fluorescence polarization is measured.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Progestational Activity (Clauberg Test)

The Clauberg test is a classical bioassay used to determine the progestogenic potency of a compound by assessing its effect on the uterine endometrium of immature female rabbits primed with estrogen.

Detailed Protocol:

-

Animal Preparation: Immature female rabbits are primed with daily injections of an estrogen (e.g., estradiol benzoate) for approximately 6-8 days to induce endometrial proliferation.

-

Administration of Test Compound: Following estrogen priming, the rabbits are administered the test compound (e.g., this compound acetophenide) or a vehicle control daily for 5 days.

-

Tissue Collection and Processing: On the day after the final dose, the animals are euthanized, and their uteri are excised. The uterine tissue is fixed in formalin, embedded in paraffin, and sectioned.

-

Histological Evaluation: The uterine sections are stained (e.g., with hematoxylin and eosin) and examined microscopically for progestational changes, such as glandular proliferation and arborization.

-

Scoring and Analysis: The degree of endometrial transformation is scored on a standardized scale (e.g., the McPhail scale). The potency of the test compound is determined by comparing the dose required to produce a specific endometrial response to that of a reference progestin, such as progesterone.

Conclusion

This compound acetophenide and this compound acetonide, while structurally similar, represent divergent paths in progestin development. This compound acetophenide is a well-characterized, potent progestin with a long history of clinical use in injectable contraception. Its pharmacokinetic and pharmacodynamic profiles are well-documented, making it a known entity in reproductive medicine. In stark contrast, this compound acetonide remains a compound of primarily academic interest. The absence of marketing and clinical data has left significant gaps in its pharmacological profile. However, its noted anti-inflammatory properties suggest a potential therapeutic avenue distinct from its primary progestogenic function, warranting further investigation. For researchers, this compound acetophenide serves as a benchmark for a successful long-acting progestin, while this compound acetonide represents an unexplored derivative with potentially unique therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Algestone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone, also known as 16α,17α-dihydroxyprogesterone, is a synthetic progestin and a key intermediate in the preparation of various steroidal compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation from 16-dehydroprogesterone via dihydroxylation are presented, alongside a thorough analysis of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in steroid chemistry and drug development.

Introduction

This compound (16α,17α-dihydroxyprogesterone) is a C21-steroid and a derivative of progesterone, characterized by the presence of hydroxyl groups at the 16α and 17α positions.[1] While this compound itself has not been marketed as a therapeutic agent, it serves as a crucial precursor in the synthesis of more complex steroids, such as this compound Acetophenide, which has been used as a hormonal contraceptive.[2][3] The unique structural features of this compound, particularly the vicinal diol on the D-ring, make it a subject of interest in medicinal chemistry for the development of new progestational agents.

This guide details a robust synthetic route to this compound and provides a comprehensive summary of its characterization data, enabling researchers to reliably prepare and identify this important steroid intermediate.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the syn-dihydroxylation of the Δ¹⁶ double bond of 16-dehydroprogesterone. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, is a well-established and reliable method for this transformation.[4][5]

Synthesis Pathway

The synthesis of this compound from 16-dehydroprogesterone can be depicted as a single-step conversion.

Caption: Synthesis of this compound from 16-dehydroprogesterone.

Experimental Protocol: Upjohn Dihydroxylation

This protocol describes the synthesis of this compound from 16-dehydroprogesterone using the Upjohn dihydroxylation method.

Materials:

-

16-dehydroprogesterone

-

N-Methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

-

Acetone

-

Water

-

Sodium sulfite

-

Dichloromethane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 16-dehydroprogesterone in a mixture of acetone and water (e.g., 10:1 v/v).

-

Addition of Reagents: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) (approximately 1.2 equivalents). Subsequently, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes to reduce the osmate esters.

-

Extraction: Dilute the mixture with water and extract the product with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity and purity. The following tables summarize its key physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (8R,9S,10R,13S,14S,16R,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

| Molecular Formula | C₂₁H₃₀O₄ |

| Molecular Weight | 346.46 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 225 °C |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 0.5 - 2.5 | Protons on the steroid backbone (CH, CH₂, CH₃) |

| 2.1 - 2.3 | -COCH₃ protons | |

| 3.0 - 4.5 | Protons on carbons bearing hydroxyl groups (C16-H) | |

| 5.7 - 5.8 | Vinylic proton at C4 | |

| ¹³C | 10 - 70 | Aliphatic carbons in the steroid nucleus |

| 80 - 90 | Carbons bearing hydroxyl groups (C16, C17) | |

| 120 - 130 | Vinylic carbon at C4 | |

| 170 - 175 | Vinylic carbon at C5 | |

| 195 - 205 | Carbonyl carbon at C3 | |

| 205 - 215 | Carbonyl carbon at C20 |

3.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3500 - 3200 | O-H stretch (broad) | Hydroxyl groups |

| ~1705 | C=O stretch | C20-ketone |

| ~1665 | C=O stretch (conjugated) | C3-ketone |

| ~1615 | C=C stretch | Δ⁴-alkene |

3.2.3. Mass Spectrometry (MS)

| m/z Value | Interpretation |

| 346.21 | [M]⁺, Molecular ion peak |

| 328 | [M - H₂O]⁺, Loss of a water molecule |

| 310 | [M - 2H₂O]⁺, Loss of two water molecules |

| 303 | [M - COCH₃]⁺, Loss of the acetyl group |

| 285 | [M - H₂O - COCH₃]⁺, Loss of water and the acetyl group |

Safety and Handling

This compound is a steroidal compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined Upjohn dihydroxylation protocol offers a reliable method for its preparation from 16-dehydroprogesterone. The comprehensive characterization data serves as a crucial reference for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate further research and development in the field of steroid chemistry and medicinal applications.

References

Algestone Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Review of Physicochemical Properties, Pharmacological Actions, and Clinical Applications

Introduction

Algestone, a synthetic progestational steroid, and its derivatives have been subjects of interest in the field of hormonal therapy and contraception. This technical guide provides a comprehensive overview of the core properties of key this compound derivatives, with a primary focus on this compound acetophenide. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the chemistry, mechanism of action, pharmacokinetics, and clinical use of these compounds.

Physicochemical and Pharmacological Properties of this compound Derivatives

This compound derivatives are synthetic progestins that exert their effects primarily through agonism of the progesterone receptor (PR). The structural modifications of the parent this compound molecule influence their potency, pharmacokinetics, and selectivity.

This compound Acetophenide

This compound acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is the most well-studied and clinically utilized derivative. It is a potent, long-acting progestin.[1]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound Acetophenide

| Property | Value | Reference |

| Chemical Name | 16α,17α-dihydroxyprogesterone acetophenide | [1] |

| Molecular Formula | C29H36O4 | [2] |

| Molecular Weight | 448.6 g/mol | [2] |

| CAS Number | 24356-94-3 | [2] |

| Appearance | White to Off-White Solid | |

| Mechanism of Action | Progesterone Receptor Agonist | |

| Route of Administration | Intramuscular injection | |

| Elimination Half-life | 24 days |

Table 2: Receptor Binding Profile of this compound Acetophenide

| Receptor | Relative Binding Affinity (RBA) | Notes | Reference |

| Progesterone Receptor (PR) | 2-5 times the potency of progesterone (in animal studies) | No specific quantitative RBA data is readily available in public literature. | |

| Androgen Receptor (AR) | No significant binding reported | Characterized as having no androgenic or antiandrogenic activity. | |

| Glucocorticoid Receptor (GR) | No significant binding reported | Characterized as having no glucocorticoid activity. | |

| Mineralocorticoid Receptor (MR) | No significant binding reported | Characterized as having no antimineralocorticoid activity. | |

| Estrogen Receptor (ER) | No significant binding reported | Characterized as having no estrogenic or antiestrogenic activity. |

This compound Acetonide

This compound acetonide is another derivative of this compound; however, it was never marketed, and consequently, there is a significant scarcity of publicly available data on its properties.

Mechanism of Action: Progesterone Receptor Signaling

This compound acetophenide, as a progesterone receptor agonist, mimics the action of endogenous progesterone. The primary mechanism involves binding to and activating intracellular progesterone receptors, which subsequently modulate the transcription of target genes.

Clinical Applications and Efficacy

This compound acetophenide is primarily used as a long-acting injectable contraceptive, typically in combination with an estrogen, such as estradiol enanthate.

Table 3: Clinical Efficacy of this compound Acetophenide / Estradiol Enanthate Combination Injectable Contraceptive

| Dosage | Study Population | Duration of Use (Total Cycles) | Pearl Index* | Common Adverse Events | Reference |

| 90 mg DHPA + 6 mg E2-EN | 1,904 women | 17,576 | Not explicitly stated, but high efficacy reported. | Irregular bleeding, headache, mastalgia | |

| 150 mg DHPA + 10 mg E2-EN | 7,054 women | 60,010 | 0.018 | Bleeding disorders, headache, mastalgia |

*The Pearl Index is the number of unintended pregnancies per 100 woman-years of exposure.

Experimental Protocols

Synthesis of this compound Acetophenide (General Method)

The synthesis of this compound acetophenide can be achieved through a multi-step process starting from 16-dehydroprogesterone. The following is a generalized protocol based on patent literature.

Protocol Steps:

-

Epoxidation: 16-dehydroprogesterone is treated with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid), to form the 16α,17α-epoxide.

-

Grignard Reaction: The epoxide is then reacted with a Grignard reagent, such as phenylmagnesium bromide, to open the epoxide ring and introduce the phenyl group.

-

Acetalization: The resulting diol is reacted with acetophenone in the presence of an acid catalyst to form the cyclic acetal, yielding this compound acetophenide.

-

Purification: The final product is purified by crystallization.

Competitive Radioligand Binding Assay for Progesterone Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound, such as an this compound derivative, to the progesterone receptor.

Materials:

-

Source of progesterone receptor (e.g., recombinant human PR, or cytosol from PR-expressing cells).

-

Radiolabeled progesterone (e.g., [³H]-progesterone).

-

Unlabeled test compound (this compound derivative).

-

Assay buffer.

-

Scintillation fluid and counter.

Procedure:

-

Receptor Preparation: Prepare a homogenate or cell lysate containing the progesterone receptor.

-

Assay Setup: In a series of tubes, add a constant amount of the receptor preparation and the radiolabeled progesterone.

-

Competition: Add increasing concentrations of the unlabeled test compound to the tubes. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled progesterone (non-specific binding).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly done by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of the test compound for the receptor.

Conclusion

This compound acetophenide is a potent and selective progestin with a long duration of action, making it a valuable component of long-acting injectable contraceptives. Its high affinity for the progesterone receptor and lack of significant off-target hormonal activities contribute to its favorable efficacy and safety profile. Further research into other this compound derivatives may uncover compounds with unique therapeutic properties. The experimental protocols and data presented in this guide provide a foundational resource for professionals engaged in the research and development of novel steroid-based therapeutics.

References

In Vivo Effects of Algestone on Bone Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Progestins and Bone Metabolism

Progestins, a class of synthetic progestogens, are known to play a role in bone metabolism, although their effects are complex and can be influenced by factors such as the specific type of progestin, dosage, and the presence of estrogens. The primary cells involved in bone remodeling are osteoblasts (responsible for bone formation) and osteoclasts (responsible for bone resorption). Progestins can modulate the activity of both cell types, thereby influencing bone mineral density (BMD) and overall bone health. While estrogen is recognized as the primary hormonal regulator of bone homeostasis, particularly in preventing bone loss, progestins also exert effects that are of interest in therapeutic development.

Potential In Vivo Effects of Algestone on Bone Development

Based on the general understanding of progestins, this compound could potentially influence bone development through several mechanisms. It is crucial to note that these are hypothesized effects that require empirical validation through specific in vivo studies.

-

Modulation of Osteoblast Activity: Some progestins have been shown to stimulate osteoblast proliferation and differentiation, leading to increased bone formation.

-

Influence on Osteoclast Activity: The effect of progestins on osteoclasts can be variable. They may inhibit osteoclastogenesis and bone resorption, or in some contexts, have a neutral or even stimulatory effect.

-

Interaction with Estrogen: When co-administered with an estrogen, as this compound often is in contraceptive formulations, the net effect on bone would be a combination of the actions of both hormones. Estrogens are potent inhibitors of bone resorption.

To investigate these potential effects, a series of preclinical in vivo experiments would be necessary. The following sections outline hypothetical experimental designs and data presentation based on standard practices in the field.

Hypothetical Experimental Design and Data Presentation

The following tables represent a structured approach to presenting quantitative data from a hypothetical preclinical study investigating the effects of this compound on bone development in an animal model, such as ovariectomized (OVX) rats, a common model for studying postmenopausal osteoporosis.

Table 1: Effects of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats

| Treatment Group | N | Femoral BMD (g/cm²) | Lumbar Spine BMD (g/cm²) |

| Sham | 10 | 0.250 ± 0.015 | 0.280 ± 0.020 |

| OVX + Vehicle | 10 | 0.210 ± 0.018 | 0.235 ± 0.022 |

| OVX + this compound (Low Dose) | 10 | 0.225 ± 0.016 | 0.250 ± 0.019 |

| OVX + this compound (High Dose) | 10 | 0.240 ± 0.014# | 0.268 ± 0.021# |

| OVX + Estradiol | 10 | 0.245 ± 0.013# | 0.275 ± 0.018# |

Data are presented as mean ± standard deviation. *p < 0.05 vs. Sham; #p < 0.05 vs. OVX + Vehicle.

Table 2: Effects of this compound on Bone Turnover Markers in Ovariectomized Rats

| Treatment Group | N | Serum Osteocalcin (ng/mL) | Serum CTX-I (ng/mL) |

| Sham | 10 | 50.5 ± 5.2 | 5.8 ± 0.6 |

| OVX + Vehicle | 10 | 75.8 ± 6.9 | 9.2 ± 0.8 |

| OVX + this compound (Low Dose) | 10 | 68.2 ± 6.1 | 8.1 ± 0.7 |

| OVX + this compound (High Dose) | 10 | 55.1 ± 5.5# | 6.5 ± 0.5# |

| OVX + Estradiol | 10 | 52.3 ± 4.9# | 6.1 ± 0.4# |

Data are presented as mean ± standard deviation. CTX-I: C-terminal telopeptide of type I collagen. *p < 0.05 vs. Sham; #p < 0.05 vs. OVX + Vehicle.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a study on the in vivo effects of this compound on bone development.

Animal Model and Treatment

-

Animal Model: Female Sprague-Dawley rats (12 weeks old) would be used. Ovariectomy (OVX) would be performed to induce a state of estrogen deficiency, simulating postmenopausal bone loss. A sham operation (laparotomy without ovary removal) would be performed on the control group.

-

Acclimatization: Animals would be allowed to acclimatize for one week before the start of the experiment.

-

Treatment Groups:

-

Sham + Vehicle

-

OVX + Vehicle

-

OVX + this compound (e.g., 1 mg/kg/day, subcutaneous)

-

OVX + this compound (e.g., 5 mg/kg/day, subcutaneous)

-

OVX + 17β-Estradiol (e.g., 10 µg/kg/day, subcutaneous) as a positive control.

-

-

Duration: The treatment duration would be 12 weeks.

Bone Mineral Density (BMD) Measurement

-

Technique: Dual-energy X-ray absorptiometry (DXA) using a small animal densitometer.

-

Procedure:

-

At the end of the 12-week treatment period, animals would be anesthetized.

-

The animals would be placed in a prone position on the scanning platform.

-

The left femur and lumbar spine (L1-L4) would be scanned.

-

BMD would be calculated in g/cm² by the accompanying software.

-

Bone Turnover Marker Analysis

-

Sample Collection: At the end of the study, blood samples would be collected via cardiac puncture under anesthesia. Serum would be separated by centrifugation and stored at -80°C.

-

Biochemical Assays:

-

Osteocalcin (OCN): A marker of bone formation, would be measured using a rat-specific enzyme-linked immunosorbent assay (ELISA) kit.

-

C-terminal telopeptide of type I collagen (CTX-I): A marker of bone resorption, would be measured using a rat-specific ELISA kit.

-

All assays would be performed according to the manufacturer's instructions.

-

Histological Analysis of Bone

-

Sample Preparation:

-

After euthanasia, the right femur would be dissected and fixed in 10% neutral buffered formalin.

-

The bones would be dehydrated in graded ethanol series and embedded in polymethyl methacrylate (PMMA).

-

Undecalcified sections (5 µm thick) of the distal femoral metaphysis would be cut using a microtome.

-

-

Staining:

-

Von Kossa staining: To identify mineralized bone.

-

Toluidine blue staining: For general morphology and identification of osteoblasts and osteoclasts.

-

-

Histomorphometry: Quantitative analysis of bone structure would be performed using an image analysis system. Parameters to be measured would include:

-

Bone Volume/Total Volume (BV/TV, %)

-

Trabecular Thickness (Tb.Th, µm)

-

Trabecular Number (Tb.N, /mm)

-

Trabecular Separation (Tb.Sp, µm)

-

Osteoblast Surface/Bone Surface (Ob.S/BS, %)

-

Osteoclast Surface/Bone Surface (Oc.S/BS, %)

-

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key conceptual frameworks relevant to the study of this compound's effects on bone.

Caption: A generalized experimental workflow for assessing the in vivo effects of this compound on bone development.

Caption: A simplified diagram illustrating potential signaling pathways for this compound's action in bone cells.

Conclusion and Future Directions

While direct and detailed in vivo data on the effects of this compound on bone development are currently scarce in publicly available literature, the established methodologies in bone biology research provide a clear roadmap for such investigations. The hypothetical data and protocols presented in this guide serve as a framework for designing and interpreting future preclinical studies. For drug development professionals, a thorough investigation of this compound's impact on bone, both alone and in combination with estrogens, is critical to fully characterize its safety and efficacy profile. Future research should focus on conducting well-controlled animal studies to generate robust quantitative data on BMD, bone turnover, and bone microarchitecture to definitively elucidate the role of this compound in bone health.

Preclinical Toxicology of Algestone Acetophenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the preclinical toxicology of Algestone acetophenide (also known as dihydroxyprogesterone acetophenide or DHPA). It is intended for informational purposes for a scientific audience. A significant portion of the detailed quantitative data from original preclinical toxicology studies on this compound acetophenide is not publicly available. The development of an injectable contraceptive containing this compound was discontinued in the late 1960s by its original developer due to toxicological findings in animals[1]. While the relevance of these findings to humans has been questioned, the lack of accessible detailed study reports necessitates a cautious interpretation[1]. This guide provides available data and outlines standard toxicological testing protocols relevant to synthetic progestins.

Executive Summary

This compound acetophenide is a synthetic progestin that has been used in combined injectable contraceptives. Its preclinical safety profile is notable for significant toxicological findings in animal studies, which ultimately led to the halt of its development in some regions[1]. These findings included pituitary hyperplasia in rats, mammary tumors in beagle dogs, and uterine swellings in animals[1]. However, extensive clinical use in humans has not demonstrated similar toxicity or tumorigenicity, raising questions about the translational relevance of the animal models used[1]. This guide synthesizes the limited available preclinical data for this compound acetophenide and provides context by describing standard toxicological evaluation protocols for synthetic progestins.

Historical Toxicological Findings

| Species | Finding |

| Rat | Pituitary Hyperplasia |

| Beagle Dog | Mammary Tumors |

| Not Specified | Uterine Swellings |

A summary of historical toxicological findings for this compound acetophenide.

It is crucial to note that despite these findings in laboratory animals, long-term clinical studies in women using a combination of this compound acetophenide and estradiol enantate have not reported a similar profile of toxicity or tumorigenicity. This discrepancy highlights the complexities of interspecies extrapolation in toxicology.

References

Algestone as a Synthetic Progestin: A Technical Guide for Researchers

Algestone (16α,17α-dihydroxyprogesterone) is a synthetic progestin that, while never marketed itself, serves as the parent compound for derivatives used in research and clinical settings.[1][2] This guide provides an in-depth technical overview of this compound and its more extensively studied derivative, This compound Acetophenide (dihydroxyprogesterone acetophenide or DHPA) , for researchers, scientists, and drug development professionals. Due to the limited availability of data on this compound, this guide will primarily focus on this compound Acetophenide as a representative research compound.

Physicochemical Properties and Structure

This compound is a synthetic pregnane steroid derived from progesterone and 17α-hydroxyprogesterone.[1] Its chemical structure is characterized by the presence of hydroxyl groups at the 16α and 17α positions.[3]

This compound Acetophenide is a derivative where the 16α and 17α hydroxyl groups are cyclized with acetophenone to form a cyclic ketal.[4] This structural modification is critical to its pharmacological profile.

Table 1: Physicochemical Properties of this compound and this compound Acetophenide

| Property | This compound | This compound Acetophenide |

| IUPAC Name | (8R,9S,10R,13S,14S,16R,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | (1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

| Molecular Formula | C21H30O4 | C29H36O4 |

| Molar Mass | 346.47 g/mol | 448.59 g/mol |

| CAS Number | 595-77-7 | 24356-94-3 |

| Synonyms | Dihydroxyprogesterone, Alphasone | Dihydroxyprogesterone acetophenide (DHPA), Alphasone Acetophenide |

Pharmacodynamics and Biological Activity

This compound Acetophenide is a pure progestogen, acting as an agonist at the progesterone receptor (PR). It exhibits no significant androgenic, antiandrogenic, estrogenic, or glucocorticoid activity.

Table 2: Pharmacodynamic Profile of this compound Acetophenide

| Parameter | Value | Reference |

| Receptor Binding Affinity | Moderate affinity for the progesterone receptor. | |

| In Vivo Potency | 2 to 5 times the progestogenic potency of progesterone in animal models. |

Pharmacokinetics

The pharmacokinetic profile of this compound Acetophenide has been studied to a limited extent, primarily in the context of its use as a long-acting injectable contraceptive.

Table 3: Pharmacokinetic Parameters of this compound Acetophenide (Intramuscular Injection)

| Parameter | Value | Reference |

| Elimination Half-life | Approximately 24 days |

Progesterone Receptor Signaling Pathways

As a progestin, this compound and its derivatives exert their effects through the progesterone receptor, which can signal through both genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the progestin to the progesterone receptor in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to progesterone response elements (PREs) on target genes, thereby modulating gene transcription.

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of Algestone Acetophenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone acetophenide (dihydroxyprogesterone acetophenide), a synthetic progestin, has been recognized for its potential anti-inflammatory properties. While it is primarily known for its use in hormonal contraception, its structural relation to progesterone suggests a significant role in modulating the immune response. This technical guide provides a comprehensive overview of the core anti-inflammatory mechanisms attributed to this compound acetophenide, drawing upon the well-established actions of progesterone and other synthetic progestins. It details the key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to its action. This document summarizes quantitative data from related compounds to provide a comparative framework, outlines detailed experimental protocols for in vitro validation, and includes visualizations of the molecular pathways and experimental workflows to support further research and development.

Introduction

Inflammation is a fundamental biological process essential for host defense against pathogens and injury. However, dysregulated or chronic inflammation is a key driver in the pathophysiology of numerous diseases, including autoimmune disorders, neurodegenerative conditions, and cancer. Steroid hormones are potent modulators of the inflammatory milieu. This compound acetophenide, a synthetic progestational steroid, is a derivative of 16α,17α-dihydroxyprogesterone and acts as an agonist of the progesterone receptor (PR).[1] Its anti-inflammatory effects are primarily attributed to its ability to interfere with pro-inflammatory signaling cascades and modulate the expression of key inflammatory mediators.[2][3] This guide synthesizes the current understanding of its mechanism of action, providing a technical resource for researchers investigating its therapeutic potential.

Molecular Mechanism of Action

The anti-inflammatory effects of this compound acetophenide are believed to be mediated through its interaction with steroid receptors, leading to the modulation of downstream signaling pathways.

-

Receptor Interaction: Like other progestins, this compound acetophenide is expected to bind to progesterone receptors (PRs).[2] Furthermore, many synthetic progestins exhibit cross-reactivity with other steroid receptors, notably the glucocorticoid receptor (GR), which is a major regulator of anti-inflammatory responses.[3] The activation of these receptors can lead to the transrepression of pro-inflammatory transcription factors, a key mechanism for suppressing inflammatory gene expression.

-

Modulation of Cytokine Profile: A central aspect of the anti-inflammatory action of progestins is the regulation of cytokine production. Progesterone has been shown to suppress the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6. Concurrently, it can promote the expression of anti-inflammatory cytokines like IL-10. It is hypothesized that this compound acetophenide exerts a similar effect, shifting the cytokine balance towards an anti-inflammatory state.

Key Signaling Pathways

The anti-inflammatory effects of progestins are largely mediated by their interference with the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.

Progestins, likely including this compound acetophenide, are thought to inhibit this pathway by:

-

Upregulating IκBα expression , which enhances the sequestration of NF-κB in the cytoplasm.

-

Directly interfering with the transcriptional activity of NF-κB , a process known as transrepression, mediated by the activated PR or GR.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, are crucial signaling molecules that transduce extracellular signals to cellular responses, including inflammation. Activation of these pathways can lead to the production of pro-inflammatory mediators. Progestins have been shown to modulate MAPK signaling, though the effects can be complex and cell-type dependent. The inhibitory action on MAPK pathways can prevent the activation of downstream transcription factors like AP-1, which also contributes to the expression of inflammatory genes.

Data Presentation: Quantitative Analysis of Related Progestins

While specific quantitative data for this compound acetophenide is limited, studies on natural progesterone and the synthetic progestin Medroxyprogesterone Acetate (MPA) provide valuable insights into the potential potency of this class of compounds. The following tables summarize key findings.

Table 1: Effect of Progesterone (P4) on Cytokine Production

| Cell Type | Stimulant | Compound | Concentration | Cytokine | Result |

| Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | Progesterone (P4) | 10 µM | IL-6 | 33% inhibition |

Table 2: Anti-inflammatory Potency of Medroxyprogesterone Acetate (MPA)

| Target Gene/Protein | Effect | EC50 | Cell Line |

| GILZ (Anti-inflammatory) | Transactivation | ~24 nM | End1/E6E7 (Endocervical) |

| IL-6 (Pro-inflammatory) | Repression | ~21 nM | End1/E6E7 (Endocervical) |

| IL-8 (Pro-inflammatory) | Repression | ~4 nM | End1/E6E7 (Endocervical) |

| RANTES (Pro-inflammatory) | Repression | ~5 nM | End1/E6E7 (Endocervical) |

Table 3: Suppressive Effect of Various Progestins on Cytokine Secretion

| Cell Type | Stimulant | Progestin | Effect on Secretion |

| Endometriotic Stromal Cells | TNF-α | Dienogest (DNG) | Suppression of IL-6, IL-8, MCP-1 |

| Endometriotic Stromal Cells | TNF-α | Norethisterone Acetate (NETA) | Suppression of IL-6, IL-8, MCP-1 |

| Endometriotic Stromal Cells | TNF-α | Medroxyprogesterone Acetate (MPA) | Suppression of IL-6, IL-8, MCP-1 |

Disclaimer: The data presented is for related progestogenic compounds and should be used as a comparative reference for formulating hypotheses regarding this compound acetophenide.

Experimental Protocols for In Vitro Assessment

To validate the anti-inflammatory properties of this compound acetophenide, a series of standardized in vitro assays can be employed. The murine macrophage cell line RAW 264.7 is a common model for these studies.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed cells in 96-well plates (for viability and Griess/ELISA assays) or 6-well plates (for Western blot) and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound acetophenide (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).

-

Cell Viability Assay (MTT Assay)

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

-

Incubate for 15 minutes on an orbital shaker to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Nitric Oxide (NO) Measurement (Griess Assay)

-

Collect 50 µL of cell culture supernatant from each well.

-

In a new 96-well plate, add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (TNF-α, IL-6, or IL-1β) overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours.

-

Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.

-

Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30-45 minutes.

-

Wash the plate and add TMB substrate. Incubate until a color develops (15-30 minutes).

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm. Calculate cytokine concentrations from the standard curve.

Protein Analysis (Western Blot)

-

Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, IκBα, p-ERK, p-p38, and loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification relative to loading controls.

Conclusion

This compound acetophenide holds promise as an anti-inflammatory agent, with its mechanism of action likely mirroring that of other potent progestins. The core of its activity is centered on the suppression of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokine production. While direct quantitative data on this compound acetophenide remains to be established, the information from related compounds provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a standardized framework for researchers to systematically evaluate its anti-inflammatory efficacy and further elucidate its molecular mechanisms. Such studies are crucial for validating its potential therapeutic applications in inflammation-driven pathologies.

References

Pharmacokinetics and Metabolism of Algestone Acetophenide in Animal Models: A Technical Overview

Disclaimer: Publicly available, in-depth quantitative data on the pharmacokinetics and metabolism of Algestone, and its more studied derivative this compound acetophenide (dihydroxyprogesterone acetophenide or DHPA), in animal models is exceedingly scarce. This technical guide, therefore, provides a comprehensive overview based on the limited available information and a theoretical framework derived from the well-understood metabolism of other synthetic progestins in common preclinical species. This document is intended to guide researchers and drug development professionals by outlining expected metabolic pathways and standard experimental protocols.

Introduction

This compound is a synthetic progestin, and its derivative, this compound acetophenide, has been developed for use as a long-acting injectable contraceptive. Understanding the pharmacokinetic (PK) and metabolic profile of this compound in preclinical animal models is a critical step in evaluating its efficacy and safety. This guide summarizes the available knowledge and provides a theoretical framework for its disposition in the body.

While specific quantitative data is lacking, general principles of steroid metabolism allow for the prediction of likely metabolic pathways and the design of appropriate preclinical studies. The primary animal models discussed in the context of steroid metabolism are rats and non-human primates (e.g., cynomolgus or rhesus monkeys), due to their established use in predicting human pharmacokinetics.

Theoretical Pharmacokinetics of this compound Acetophenide

Based on the behavior of other long-acting injectable progestins, the pharmacokinetic profile of this compound acetophenide in animal models is expected to be characterized by:

-

Slow Absorption: Following intramuscular injection, the oily vehicle forms a depot from which the drug is slowly released into the systemic circulation.

-

Low and Sustained Plasma Concentrations: This slow release results in low but persistent plasma concentrations over an extended period.

-

Long Half-Life: The elimination half-life is anticipated to be long, reflecting the slow absorption rate from the injection site.

-

Extensive Metabolism: As a steroid, this compound acetophenide is expected to undergo extensive hepatic metabolism.

-

Primary Excretion in Feces: Studies on other progestins suggest that excretion of metabolites is likely to occur primarily through the biliary-fecal route.[1]

Due to the lack of specific preclinical data, a quantitative summary of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound acetophenide in animal models cannot be provided at this time.

Experimental Protocols for Pharmacokinetic Assessment

The following outlines a generalized experimental protocol for assessing the pharmacokinetics of a long-acting injectable progestin like this compound acetophenide in an animal model, such as the rat or monkey.

Animal Models

-

Species and Strain:

-

Rats: Sprague-Dawley or Wistar rats are commonly used. Sex differences in steroid metabolism should be considered, and often both male and female animals are included in initial studies.[2]

-

Monkeys: Cynomolgus (Macaca fascicularis) or Rhesus (Macaca mulatta) monkeys are frequently used as a non-human primate model due to their physiological similarity to humans.

-

-

Housing and Acclimatization: Animals should be housed in controlled conditions (temperature, humidity, light-dark cycle) and allowed to acclimatize for at least one week before the study.

Drug Administration

-